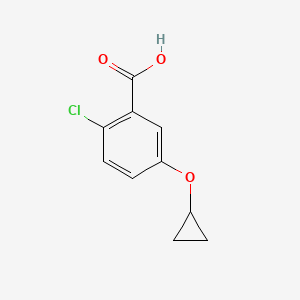![molecular formula C17H19N3O4S2 B14803940 2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, methoxyphenoxy group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Methoxyphenoxy Acetyl Intermediate: This step involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyphenoxyacetic acid.
Amidation: The 4-methoxyphenoxyacetic acid is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with an amine to form the amide intermediate.
Thioamide Formation: The amide intermediate is then treated with carbon disulfide and a base to form the thioamide.
Cyclization: Finally, the thioamide undergoes cyclization with a suitable reagent to form the thiophene ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
化学反応の分析
Types of Reactions
2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is explored for its potential use in various industrial processes, including catalysis and the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-[2-({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)hydrazino]-4-oxo-N-phenylbutanamide
- Methyl 2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-[({[(4-methoxyphenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and its thiophene ring structure
特性
分子式 |
C17H19N3O4S2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
2-[[2-(4-methoxyphenoxy)acetyl]carbamothioylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S2/c1-9-10(2)26-16(14(9)15(18)22)20-17(25)19-13(21)8-24-12-6-4-11(23-3)5-7-12/h4-7H,8H2,1-3H3,(H2,18,22)(H2,19,20,21,25) |
InChIキー |
CEFCWHADJXWAMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)COC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
![(9S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B14803880.png)
![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)
![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)


![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)

![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)

![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
